molecular formula C9H10INO2 B8172262 4-iodo-3-methoxy-N-methylbenzamide

4-iodo-3-methoxy-N-methylbenzamide

Cat. No.: B8172262
M. Wt: 291.09 g/mol
InChI Key: GFGNWSXDIHRCBY-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzamide, featuring an iodine atom at the 4-position, a methoxy group at the 3-position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-methoxy-N-methylbenzamide typically involves the iodination of 3-methoxy-N-methylbenzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-azido-3-methoxy-N-methylbenzamide, while oxidation with potassium permanganate could produce 4-iodo-3-methoxy-N-methylbenzoic acid.

Scientific Research Applications

4-Iodo-3-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxy-N-methylbenzamide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methoxy-N-methylbenzamide
  • 4-Iodo-3-methoxybenzamide
  • 4-Iodo-3-methyl-N-methylbenzamide

Comparison

Compared to similar compounds, 4-iodo-3-methoxy-N-methylbenzamide is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-iodo-3-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGNWSXDIHRCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodo-3-methoxy-N-methylbenzamide. N,N-Dimethylformamide (0.1 mL) was added to a solution of 4-iodo-3-methoxybenzoic acid (2.0 g, 7.2 mmol) in sulfuryl dichloride (20 mL), and the mixture was heated to reflux for 2 h. The excess sulfuryl dichloride was removed under reduced pressure to give the crude product 4-iodo-3-methoxy-benzoyl chloride. To a solution of methyl amine (0.72 g, 10.8 mmol) and triethylamine (2.18 g, 21.6 mmol) in dichloromethane (20 mL) was added dropwise a solution of the above 4-iodo-3-methoxy-benzoyl chloride in dichloromethane (15 mL) at 0° C. After the reaction was completed, water was added, the organic layer was separated, dried over sodium sulfate evaporated to give the crude product, which was purified on silica gel column (eluting with 10-17% ethyl acetate in petroleum ether) to give 4-iodo-3-methoxy-N-methylbenzamide (0.92 g, 46% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 7.92 (d, J=8.0 Hz, 1H), 7.42 (d, J=5.6 Hz, 1H), 7.31 (dd, J1=8.0 Hz, J2=2.0 Hz, 1H), 3.88 (s, 3H).
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